2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide typically involves the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide to form 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. It has also been investigated for its anticancer properties.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide can be compared with other thiadiazole derivatives such as:
5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a fluorine atom.
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets .
Properties
IUPAC Name |
2-chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3OS/c1-7(15-10(18)6-13)11-16-17-12(19-11)8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCIVAYYNQRZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.